molecular formula C12H16Cl2N2O2 B2567259 2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1052552-03-0

2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B2567259
CAS No.: 1052552-03-0
M. Wt: 291.17
InChI Key: QMSYAYGHZHCIHO-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride ( 1052552-03-0) is a chemical compound with a molecular formula of C12H16Cl2N2O2 and a molecular weight of 291.17 g/mol . It is supplied with a typical purity of 95% . This product is intended for Research and Development purposes and is strictly labeled "For Research Use Only." It is not intended for use in diagnostic or therapeutic procedures for humans or animals . Piperazine-based compounds are important building blocks in medicinal chemistry and drug discovery . The presence of both a chloroethanone group and a piperazine moiety in its structure suggests potential as an synthetic intermediate for the development of pharmacologically active molecules . Researchers should handle this material with appropriate precautions. Refer to the Safety Data Sheet for comprehensive hazard and handling information. Available packaging sizes and pricing can be provided upon request.

Properties

IUPAC Name

2-chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2.ClH/c13-9-12(17)15-7-5-14(6-8-15)10-1-3-11(16)4-2-10;/h1-4,16H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSYAYGHZHCIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of 4-(4-hydroxyphenyl)piperazine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound undergoes several chemically significant transformations:

Chloroacetylation

The reaction between 4-hydroxyphenylpiperazine and chloroacetyl chloride forms a chloroacetyl-substituted piperazine intermediate (8a). This step introduces the reactive chloro group, enabling further functionalization .

Nucleophilic Substitution

The chloro group in the compound acts as a leaving group, undergoing substitution reactions with nucleophiles (e.g., amines, alcohols) to form derivatives such as amides or esters. This modification is critical for altering pharmacological properties .

Hydrolysis

Under basic or acidic conditions, the chloroacetyl group may hydrolyze to form carboxylic acids or amides, depending on the reaction environment. This reaction pathway is essential for generating metabolites or degrading intermediates.

Reaction Conditions and Parameters

The synthesis and subsequent reactions require precise control of conditions:

Reaction TypeReagentsSolvent/ConditionsPurpose
ChloroacetylationChloroacetyl chlorideDMF, room temperatureForm reactive intermediate
Nucleophilic substitutionAmines/alcoholsBasic conditionsFunctionalize chloro group
HydrolysisH₂O/acidic or basic catalystsVariable pHGenerate metabolites

Research Findings and Optimization

Studies highlight the importance of substituents like the 3-chloro-4-fluorophenyl group, which enhances binding affinity through van der Waals interactions (e.g., with Ala286 and Val283 in enzymatic targets) . Structural modifications, such as introducing methyl groups or altering linking chains, demonstrate improved inhibitory potency in enzyme assays (e.g., IC₅₀ values reduced from 4.49 μM to 1.38 μM) .

This compound’s reactivity profile underscores its versatility in drug discovery, particularly for targets involving piperazine moieties and chloroacetyl groups. Continued research into its synthetic pathways and substitution chemistry will likely advance its therapeutic applications.

Scientific Research Applications

Pharmaceutical Development

2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride is investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with neurotransmitter systems, making it a candidate for exploring treatments for conditions such as depression and anxiety.

Case Study: Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant activity through modulation of serotonin receptors. A study demonstrated that modifications to the piperazine ring can enhance the binding affinity to these receptors, suggesting that 2-chloro derivatives could yield similar effects .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of compounds related to 2-chloro derivatives. The presence of the hydroxyphenyl group is believed to enhance the compound's ability to disrupt bacterial cell walls.

Case Study: Bacterial Inhibition

In vitro assays showed that certain piperazine derivatives exhibited potent antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve interference with bacterial protein synthesis .

Anticancer Research

The compound's ability to inhibit cell proliferation has been explored in cancer research. The hydroxyphenyl group may contribute to its potential as an anticancer agent by inducing apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessing various piperazine derivatives found that some compounds displayed selective cytotoxicity towards cancer cell lines, with IC50 values indicating promising therapeutic indices .

Neuropharmacology

The neuropharmacological profile of this compound suggests potential applications in treating neurological disorders due to its interaction with dopaminergic and serotonergic pathways.

Case Study: Dopamine Receptor Interaction

Investigations into the binding affinity of this compound to dopamine receptors revealed significant interactions, supporting its potential use in treating disorders like schizophrenia .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective analogs. Variations in the substituents on the piperazine ring and phenolic groups have been shown to significantly impact biological activity.

Compound VariationBiological ActivityNotes
Hydroxy group on phenylIncreased binding affinity to serotonin receptorsEnhances antidepressant effects
Chlorine substitutionImproved antimicrobial propertiesEssential for cell wall disruption
Piperazine modificationsAltered cytotoxicity profilesPotential for targeted cancer therapies

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Piperazine derivatives with modifications to the aromatic or alkyl substituents exhibit distinct physicochemical and biological profiles. Key analogs include:

Compound Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Hydroxyphenyl C₁₂H₁₅ClN₂O₂·HCl 307.19 Polar hydroxyl group; moderate solubility in polar solvents
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Phenyl C₁₂H₁₄ClN₂O 252.71 Lipophilic phenyl group; crystallizes in monoclinic system
2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one HCl (3-Fluoro-4-methoxyphenyl)methyl C₁₄H₁₉Cl₂FN₂O₂ 337.22 Enhanced lipophilicity due to fluorine and methoxy groups
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one HCl 3-Chlorophenyl C₁₂H₁₅Cl₃N₂O 309.62 Electron-withdrawing Cl substituent; potential for halogen bonding
2-Chloro-1-(4-isopropylpiperazin-1-yl)ethan-1-one HCl Isopropyl C₉H₁₈Cl₂N₂O 249.17 Aliphatic substituent; increased steric bulk
2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one HCl Pyridin-2-yl C₁₁H₁₅Cl₂N₃O 276.16 Heteroaromatic ring; potential for π-π interactions

Analytical and Commercial Data

  • Purity : Most compounds are ≥95% pure (HPLC/LCMS), with CAS numbers and detailed spectral data (e.g., ¹³C-NMR in DMSO-d₆) .
  • Commercial Status : The target compound is discontinued, while analogs like the pyridin-2-yl and isopropyl derivatives remain available for research .

Biological Activity

2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride (CAS No. 1052552-03-0) is a synthetic compound notable for its structural characteristics, which include a chloro group, a piperazine moiety, and a hydroxyphenyl substituent. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of anti-tubercular and neuropharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClN2O2, with a molecular weight of approximately 254.72 g/mol. Its structure can be represented as follows:

IUPAC Name 2chloro1(4(4hydroxyphenyl)piperazin1yl)ethan 1 one\text{IUPAC Name }2-\text{chloro}-1-\left(4-\left(4-\text{hydroxyphenyl}\right)\text{piperazin}-1-\text{yl}\right)\text{ethan 1 one}

Antimicrobial Activity

Research indicates that this compound exhibits anti-tubercular properties . In vitro studies have shown that compounds with similar structural motifs can inhibit the growth of Mycobacterium tuberculosis, suggesting that this compound may also possess similar efficacy against this pathogen .

Neuropharmacological Effects

The piperazine structure is often associated with various neuropharmacological activities. Preliminary studies suggest that this compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways, which could make it a candidate for treating neurological disorders .

Tyrosinase Inhibition

A related study focused on derivatives of the compound demonstrated its potential as an inhibitor of tyrosinase (TYR) , an enzyme crucial in melanin biosynthesis. The most promising derivatives exhibited significant antioxidant activity without cytotoxic effects in MTT assays, indicating their potential therapeutic applications in skin-related conditions and possibly other diseases .

Study on Tyrosinase Inhibition

In a study evaluating various (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, compound 10 showed an IC50 value of 3.8 μM against tyrosinase, indicating strong inhibitory activity. This suggests that modifications to the piperazine structure can enhance biological activity .

Comparative Analysis of Similar Compounds

A comparative analysis was conducted on structurally similar compounds to assess their biological activities. The following table summarizes the findings:

Compound NameStructure FeaturesBiological Activity
2-Chloro-N-(4-fluorophenyl)piperazineContains a fluorine atomPotentially different pharmacological profile
2-Chloro-1-(4-pyridinyl)piperazineContains a pyridine ringMay exhibit different receptor interactions
2-Chloro-N-(4-methylphenyl)piperazineContains a methyl group on the phenyl ringVariations in lipophilicity affecting bioavailability

These compounds share structural similarities but differ in their substituents, significantly influencing their biological activity and therapeutic applications .

Q & A

Q. What are the recommended synthesis protocols for 2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride?

The synthesis typically involves a multi-step process:

Nucleophilic substitution : React 4-(4-hydroxyphenyl)piperazine with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under nitrogen atmosphere .

Salt formation : Treat the intermediate with hydrochloric acid to precipitate the hydrochloride salt.

Purification : Use recrystallization (ethanol/water mixture) or column chromatography (silica gel, methanol/dichloromethane eluent) to achieve >95% purity.
Key parameters: Temperature control (0–5°C during substitution), stoichiometric ratio (1:1.2 piperazine:chloroacetyl chloride), and reaction time (6–8 hours).

Q. How should researchers handle this compound safely in laboratory settings?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
  • First aid :
    • Inhalation : Move to fresh air; monitor for respiratory irritation .
    • Skin contact : Rinse with water for 15 minutes; remove contaminated clothing .
  • Storage : Keep in a desiccator at 2–8°C, protected from light and moisture .

Q. What analytical methods are optimal for characterizing this compound?

  • Purity : HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm) with retention time comparison to standards .
  • Structural confirmation :
    • 1H/13C NMR : Key peaks include δ 7.6–7.8 ppm (aromatic protons), δ 3.2–3.5 ppm (piperazine CH2), and δ 4.2 ppm (chloroacetyl CH2) .
    • Mass spectrometry : ESI-MS expected [M+H]+ at 311.1 m/z (base compound) and 347.6 m/z (hydrochloride adduct) .

Advanced Research Questions

Q. How can structural modifications influence the compound’s pharmacological activity?

  • Piperazine substitution : Replacing the 4-hydroxyphenyl group with fluorophenyl (e.g., 2-fluorobenzyl) increases lipophilicity and CNS penetration .
  • Chloroacetyl chain : Substituting chlorine with fluorine reduces electrophilicity, potentially lowering toxicity but altering receptor binding .
  • Data-driven example : A derivative with 2,3-dihydrobenzodioxine showed 30% higher serotonin receptor affinity in vitro .

Q. How to address discrepancies in reported physicochemical properties (e.g., melting point)?

  • Issue : Melting points vary across sources (e.g., 145–146°C in lab reports vs. 157°C in commercial data) .
  • Resolution :
    • DSC analysis : Perform differential scanning calorimetry to confirm thermal behavior.
    • Hydration check : Dry the sample at 60°C under vacuum for 24 hours to eliminate hydrate interference .
    • Cross-validate : Compare with independent synthesis batches and published crystallography data (e.g., CCDC entries) .

Q. What strategies optimize yield in scaled-up synthesis?

  • Process refinement :
    • Use flow chemistry for chloroacetyl coupling to reduce side reactions (e.g., diacylation) .
    • Implement in-line FTIR to monitor reaction completion .
  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling and lower toxicity .
  • Yield data : Pilot-scale trials achieved 78% yield (10 g batch) vs. 65% in traditional setups .

Methodological Challenges and Solutions

Q. How to resolve NMR signal splitting due to piperazine conformational dynamics?

  • Problem : Broadened or split peaks in δ 2.8–3.5 ppm region .
  • Solutions :
    • Temperature control : Acquire spectra at 25°C (reduces rotational barriers) .
    • Solvent choice : Use DMSO-d6 to stabilize chair conformations .
    • Advanced techniques : 2D NOESY to map piperazine ring interactions .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Receptor binding : Radioligand displacement assays (e.g., [3H]-ketanserin for 5-HT2A receptor affinity) .
  • Cytotoxicity : MTT assay in HEK-293 cells (IC50 reported as >100 µM, indicating low acute toxicity) .
  • Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via LC-MS .

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